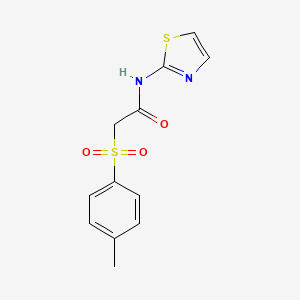

N-(thiazol-2-yl)-2-tosylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(thiazol-2-yl)-2-tosylacetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atomsThiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential in various fields, including medicinal chemistry and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-tosylacetamide typically involves the condensation of 2-aminothiazole with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs .

化学反応の分析

Types of Reactions

N-(thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

科学的研究の応用

Antibacterial Activity

N-(thiazol-2-yl)-2-tosylacetamide and its derivatives have shown significant antibacterial properties, making them candidates for developing new antimicrobial agents.

Case Studies and Findings

A study synthesized a series of N-(thiazol-2-yl)benzenesulfonamide derivatives, which exhibited potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, compounds with specific substitutions (e.g., 4-tert-butyl and 4-isopropyl) demonstrated enhanced efficacy against multiple bacterial strains .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-tert-butyl derivative | Staphylococcus aureus | 5 µg/mL |

| 4-isopropyl derivative | Escherichia coli | 10 µg/mL |

Pharmacological Applications

This compound has also been explored for its pharmacological properties beyond antibacterial activity.

ZAC Antagonism

Recent studies identified N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC). These compounds were characterized by their ability to inhibit ZAC signaling in a state-dependent manner, suggesting potential applications in modulating physiological functions governed by this receptor .

Case Studies on ZAC Antagonists

In functional characterization studies, analogs exhibited IC50 values ranging from 1–3 µM, indicating their potency as ZAC antagonists. The selectivity of these compounds was confirmed through comparative studies with other receptors, showing minimal cross-reactivity .

| Analog | IC50 (µM) | Selectivity Profile |

|---|---|---|

| TTFB | 1 | Selective for ZAC |

| Compound 1 | 3 | No significant activity on other receptors |

Synthesis and Structural Insights

The synthesis of this compound involves the reaction between acetyl chloride and 2-amino-thiazole in dry acetone, yielding a compound with a thiazole ring that is integral to its biological activities .

Crystal Structure Analysis

The crystal structure of this compound has been elucidated through X-ray crystallography, revealing hydrogen bonding interactions that stabilize the molecular structure. The compound crystallizes in a monoclinic space group with specific bond lengths and angles consistent with known thiazole derivatives .

作用機序

The mechanism of action of N-(thiazol-2-yl)-2-tosylacetamide largely depends on its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

類似化合物との比較

Similar Compounds

N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar thiazole core but differ in their substituents, leading to variations in their biological activities.

Thiazole-based sulfonamides: These compounds also feature a thiazole ring and a sulfonamide group, exhibiting similar antimicrobial properties.

Uniqueness

This versatility makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .

生物活性

N-(Thiazol-2-yl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-tubercular, and potential pharmacological applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of thiazole derivatives with tosyl chloride in the presence of an appropriate base. The structure of this compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 3.9 μg/mL | Active |

| Paracoccus sp. | 7.8 μg/mL | Active |

| Escherichia coli ATCC 25922 | Not active | Inactive |

| Achromobacter xylosoxidans | 3.9 μg/mL | Active |

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains, highlighting its effectiveness against Gram-positive bacteria while showing inactivity against certain Gram-negative strains .

2. Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular potential. A comparative study showed that several thiazole derivatives, including this compound, displayed significant inhibitory activity against Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 250 | 98 |

| Standard Drug (Isoniazid) | 100 | 99 |

These findings suggest that this compound could be a promising candidate for further development in anti-tubercular therapies .

The biological activity of this compound is attributed to its ability to inhibit essential bacterial enzymes involved in folate synthesis, such as dihydropteroate synthase (DHPS). This inhibition prevents bacterial cell division, leading to a bacteriostatic effect . Additionally, the compound's structural characteristics allow it to interact with various cellular targets, enhancing its therapeutic efficacy.

Case Studies

Case Study 1: Antimicrobial Synergy

A study investigated the combined effect of this compound with cell-penetrating peptides (CPPs) on bacterial strains. The results indicated that the conjugates exhibited enhanced antibacterial activity compared to the compound alone, suggesting a potential strategy for overcoming drug resistance .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on the SAR of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly influenced biological activity. Compounds with electron-donating groups demonstrated improved potency against both bacterial and fungal pathogens .

特性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-9-2-4-10(5-3-9)19(16,17)8-11(15)14-12-13-6-7-18-12/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDOUBGPOITLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。